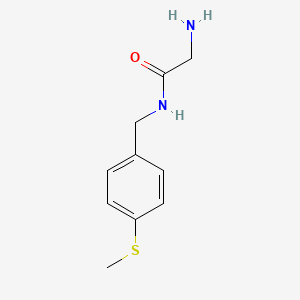
1,4-Dimethyl-2-ethoxy-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2-ethoxy-5-nitrobenzene is an aromatic organic compound characterized by a benzene ring substituted with a nitro group (-NO2), an ethoxy group (-OCH2CH3), and two methyl groups (-CH3). This compound is notable for its diverse applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-2-ethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1,4-dimethoxybenzene followed by ethoxylation. The nitration step requires concentrated nitric acid and sulfuric acid as catalysts, while the ethoxylation step involves reacting with ethyl iodide in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethyl-2-ethoxy-5-nitrobenzene undergoes various types of reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1,4-dimethyl-2-ethoxy-5-aminobenzene.
Substitution: The ethoxy and methyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Halogenation reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Amines, hydrazines.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2-ethoxy-5-nitrobenzene is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes. In biology, it is used as a probe in biochemical assays to study enzyme activities and metabolic pathways. In medicine, it is explored for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
1,4-Dimethyl-2-ethoxy-5-nitrobenzene is compared with other similar compounds such as 1,3-dimethyl-2-ethoxy-5-nitrobenzene and 1,4-dimethyl-2-methoxy-5-nitrobenzene. The presence of the ethoxy group at the 2-position and the nitro group at the 5-position makes it unique in terms of its reactivity and applications. These structural differences influence its chemical behavior and suitability for different applications.
Comparación Con Compuestos Similares
1,3-Dimethyl-2-ethoxy-5-nitrobenzene
1,4-Dimethyl-2-methoxy-5-nitrobenzene
1,4-Dimethyl-2-ethoxy-3-nitrobenzene
This comprehensive overview highlights the significance of 1,4-Dimethyl-2-ethoxy-5-nitrobenzene in various fields and its unique properties compared to similar compounds
Propiedades
IUPAC Name |
1-ethoxy-2,5-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUJJKQXKVCRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B7904997.png)





